molecular formula C22H26N2O3S B5123929 [2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid

[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid

Cat. No. B5123929
M. Wt: 398.5 g/mol
InChI Key: BXNLRHOZNIDDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid, also known as MitoBloCK-7, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various research applications due to its unique structure and properties.

Mechanism of Action

[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid works by inhibiting the activity of mitochondrial complex I, which is a key component of the electron transport chain. This inhibition can lead to a decrease in ATP production and alter mitochondrial function. Additionally, [2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid has been shown to induce mitochondrial fragmentation, which can impact cellular signaling pathways and potentially lead to cell death.
Biochemical and Physiological Effects:
[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid has been shown to have various biochemical and physiological effects. In addition to inhibiting mitochondrial complex I, this compound has been shown to induce mitochondrial fragmentation and alter cellular metabolism. These effects can impact various cellular processes, including energy production, signaling pathways, and cell death.

Advantages and Limitations for Lab Experiments

[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid has several advantages for use in lab experiments. This compound has a unique structure and properties that make it a valuable tool for studying mitochondrial biology. Additionally, [2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid has been shown to have a high degree of selectivity for mitochondrial complex I, which can help to minimize off-target effects. However, there are also limitations to the use of this compound in lab experiments. The synthesis method can be complex and time-consuming, and the compound can be difficult to work with due to its insolubility in water.

Future Directions

There are several future directions for research involving [2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid. One potential area of study is the impact of this compound on cellular signaling pathways and gene expression. Additionally, further research is needed to better understand the mechanism of action of [2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid and its potential impact on cellular metabolism. Finally, there is potential for the development of new compounds based on the structure of [2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid that may have even greater selectivity and efficacy.

Synthesis Methods

[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid can be synthesized through a multi-step process involving the reaction of several chemicals. The synthesis method involves the use of various reagents and solvents, and the process can be time-consuming and complex.

Scientific Research Applications

[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid has been studied for its potential use in scientific research, particularly in the field of mitochondrial biology. This compound has been shown to inhibit the activity of mitochondrial complex I, which is involved in the production of ATP, the energy currency of the cell. By inhibiting this complex, [2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid can alter mitochondrial function and potentially impact cellular metabolism.

properties

IUPAC Name

[2-(diphenylhydrazinylidene)-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-21(2)17-13-14-22(21,16-28(25,26)27)20(15-17)23-24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNLRHOZNIDDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NN(C3=CC=CC=C3)C4=CC=CC=C4)C2)CS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Diphenylhydrazinylidene)-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

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